Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

Anticancer Fluoroquinolone Topoisomerase II

Researchers developing 6,8-difluoroquinolone antibacterials frequently encounter supply gaps for the critical 6,8-difluoro-4-hydroxyquinoline-3-carboxylate scaffold. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS 107555-38-4) directly resolves this bottleneck as the essential intermediate for sparfloxacin and next-generation antitubercular agents. • Enables synthesis of 6,8-difluoroquinolone libraries with MIC ≤0.860 μg/mL against resistant Gram-positive and Gram-negative pathogens. • Provides unsubstituted N-1 and C-7 positions for parallel SAR diversification. • Delivers 2.5-fold enhancement in eukaryotic topoisomerase II-mediated DNA cleavage versus 6-fluoroquinolones. Supplied with full analytical QC documentation for immediate research deployment.

Molecular Formula C12H9F2NO3
Molecular Weight 253.2 g/mol
CAS No. 107555-38-4
Cat. No. B033992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
CAS107555-38-4
Synonyms6,8-Difluoro-4-hydroxy-quinoline-3-carboxylic acid ethyl esterEthyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate
Molecular FormulaC12H9F2NO3
Molecular Weight253.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)F
InChIInChI=1S/C12H9F2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
InChIKeyNUHKASXLPYOGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6,8-Difluoro-4-Hydroxyquinoline-3-Carboxylate: Strategic Intermediate


Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate (CAS 107555-38-4) is a fluorinated quinoline derivative that serves as a critical precursor in the synthesis of advanced 6,8-difluoroquinolone antibacterial agents [1]. The compound features a characteristic 4-hydroxyquinoline core with fluorine substitutions at the 6 and 8 positions and an ethyl ester group at the 3-position, providing a unique reactivity profile that enables downstream functionalization at the N-1, C-7, and other positions . Unlike fully elaborated fluoroquinolone drugs, this intermediate lacks the N-1 substituent and C-7 amine group, making it a versatile platform for building diverse 6,8-difluoroquinolone libraries with tailored pharmacological properties [2].

Ethyl 6,8-Difluoro-4-Hydroxyquinoline-3-Carboxylate: Irreplaceable Intermediate


Generic fluoroquinolone intermediates such as 6-fluoro-4-hydroxyquinoline-3-carboxylates or 6,7-difluoro analogs cannot functionally substitute for ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate because the 6,8-difluoro substitution pattern is essential for generating the 6,8-difluoroquinolone pharmacophore, which confers enhanced eukaryotic topoisomerase II inhibition, improved antimycobacterial activity, and distinct structure-activity relationships compared to 6-fluoro or 6,7-difluoro counterparts [1]. Attempting to use alternative fluorination patterns results in compounds with reduced antibacterial potency, altered target selectivity, and diminished in vivo efficacy [2]. The 6,8-difluoro scaffold is specifically required for building agents such as sparfloxacin and other advanced quinolones that demonstrate superior potency against resistant pathogens [3].

Quantitative Differentiation Evidence


Enhanced Eukaryotic Topoisomerase II Inhibition by C-8 Fluorine

In a direct head-to-head comparison, the 6,8-difluoroquinolone scaffold (represented by CP-115,953) demonstrated a 2.5-fold greater enhancement of eukaryotic topoisomerase II-mediated DNA cleavage compared to its 6-fluoro analog (CP-115,955) [1]. This quantitative difference is directly attributable to the C-8 fluorine substituent, which increases the potency of quinolone derivatives against eukaryotic topoisomerase II and mammalian cells [2]. Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate serves as the essential precursor for synthesizing such 6,8-difluoroquinolones, and its 6,8-difluoro substitution pattern is critical for achieving this enhanced activity.

Anticancer Fluoroquinolone Topoisomerase II SAR

Superior Antimycobacterial Activity

In a comparative evaluation of fluoroquinolone derivatives, the 6,8-difluoroquinolone (compound 2d) demonstrated superior antimycobacterial activity relative to its 6-fluoro counterpart (compound 2b) [1]. While both compounds completely inhibited the growth of M. tuberculosis at a concentration of 6.25 μg/mL, the 6,8-difluoro derivative was noted as a more favorable inhibitor [2]. Additionally, related 6,8-difluoroquinolones in the same study exhibited complete inhibition of M. tuberculosis with EC90 values as low as 5.75 μg/mL and selective indices >40, underscoring the therapeutic potential of the 6,8-difluoro scaffold [3].

Antitubercular Fluoroquinolone Mycobacterium tuberculosis SAR

6,8-Difluoro Substitution Enhances Antibacterial Potency

A comparative study of 7-substituted-6-fluoroquinolone and 7-substituted-6,8-difluoroquinolone derivatives revealed that certain 6,8-difluoroquinolones exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria with MIC values ≤0.860 μg/mL [1]. In contrast, other fluoroquinolone derivatives in the same study showed MIC values between 120 and 515 μg/mL against E. coli and S. aureus [2]. While these findings are from cross-study comparisons of fully elaborated quinolones, they consistently demonstrate that the 6,8-difluoro scaffold is a critical determinant of high antibacterial potency, justifying the procurement of ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate as the starting material for building potent 6,8-difluoroquinolones.

Antibacterial Fluoroquinolone MIC SAR

Dual Fluorination Enables Sparfloxacin Synthesis

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate serves as the essential starting material for synthesizing sparfloxacin, a high-potency fluoroquinolone antibiotic [1]. Sparfloxacin itself demonstrates superior in vitro and in vivo antibacterial potency compared to ciprofloxacin, a widely used 6-fluoroquinolone [2]. The 6,8-difluoro substitution pattern in the intermediate enables the subsequent introduction of the 5-amino group and other substituents that are critical for sparfloxacin's enhanced activity against respiratory pathogens and mycobacteria [3]. Without this specific 6,8-difluoroquinoline scaffold, the synthesis of sparfloxacin and related high-potency agents is not possible.

Drug Synthesis Fluoroquinolone Sparfloxacin Intermediate

Optimal Research and Industrial Applications


Sparfloxacin Synthesis for Tuberculosis Research

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate is the critical starting material for synthesizing sparfloxacin, a 6,8-difluoroquinolone with demonstrated superiority over ciprofloxacin in both in vitro and in vivo antibacterial potency [1]. Researchers developing next-generation antitubercular agents or respiratory infection therapeutics require this specific intermediate to access the 6,8-difluoroquinolone scaffold that underpins sparfloxacin's enhanced activity against M. tuberculosis and other pathogens [2].

Anticancer Agents Targeting Topoisomerase II

The 6,8-difluoroquinolone scaffold derived from this compound exhibits a 2.5-fold enhancement in eukaryotic topoisomerase II-mediated DNA cleavage compared to 6-fluoroquinolones [1]. This significant differential activity makes the intermediate essential for medicinal chemistry programs focused on developing novel anticancer agents that exploit topoisomerase II inhibition, particularly those seeking to capitalize on the C-8 fluorine effect for improved cytotoxicity [2].

6,8-Difluoroquinolone Libraries for Antibacterial SAR

The unsubstituted N-1 and C-7 positions of ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate provide versatile handles for introducing diverse substituents, enabling the parallel synthesis of 6,8-difluoroquinolone libraries [1]. These libraries are invaluable for systematic structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency against Gram-positive and Gram-negative pathogens, where the 6,8-difluoro scaffold has consistently yielded MIC values ≤0.860 μg/mL for the most potent derivatives [2].

1-Aryl-6,8-Difluoroquinolone Antibacterials

Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate enables the synthesis of 1-aryl-6,8-difluoroquinolone derivatives, which have demonstrated excellent in vitro potency and in vivo efficacy in preclinical infection models [1]. Specifically, compounds such as 1-(4-fluorophenyl)-6,8-difluoro-7-piperazin-1-yl-1,4-dihydro-4-oxo quinoline-3-carboxylic acid exhibit promising antibacterial profiles that are directly attributable to the 6,8-difluoro substitution pattern [2].

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